[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride
CAS No.: 1379811-36-5
Cat. No.: VC2847617
Molecular Formula: C15H17NO
Molecular Weight: 227.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379811-36-5 |
|---|---|
| Molecular Formula | C15H17NO |
| Molecular Weight | 227.3 g/mol |
| IUPAC Name | 1-cyclopropyl-2-naphthalen-2-yloxyethanamine |
| Standard InChI | InChI=1S/C15H17NO/c16-15(12-5-6-12)10-17-14-8-7-11-3-1-2-4-13(11)9-14/h1-4,7-9,12,15H,5-6,10,16H2 |
| Standard InChI Key | QAPUFJGRVFLODG-UHFFFAOYSA-N |
| SMILES | C1CC1C(COC2=CC3=CC=CC=C3C=C2)N |
| Canonical SMILES | C1CC1C(COC2=CC3=CC=CC=C3C=C2)N |
Introduction
[1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride is a synthetic organic compound identified by the PubChem CID 63912932. It is also known by its IUPAC name, 1-cyclopropyl-2-naphthalen-2-yloxyethanamine hydrochloride. This compound is notable for its structural complexity, combining a cyclopropyl group with a naphthyloxy moiety through an ethylamine linker. Its molecular formula is , and it has a molecular weight of 263.77 g/mol (inclusive of the hydrochloride salt) .
Synthesis and Derivation
The synthesis of [1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride typically involves:
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Preparation of the Naphthyloxy Intermediate: The naphthalen-2-yloxy group is introduced via etherification using a suitable naphthol derivative.
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Amine Functionalization: The ethylamine chain is added through alkylation or reductive amination.
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Formation of the Hydrochloride Salt: The free base is treated with hydrochloric acid to yield the stable salt form.
This synthetic route ensures high specificity for the final product, minimizing impurities.
Potential Applications
While specific applications for this compound are not explicitly detailed, its structural features suggest potential uses in:
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Pharmaceutical Development: The presence of an amine group and aromatic systems makes it a candidate for drug discovery, particularly in receptor binding studies.
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Chemical Research: It may serve as an intermediate in synthesizing more complex molecules due to its functional groups.
Analytical Data
The compound's identity and purity can be confirmed using various analytical techniques:
| Technique | Observations |
|---|---|
| NMR Spectroscopy | Proton () and Carbon () spectra confirm the presence of cyclopropyl, naphthoxy, and amine groups. |
| Mass Spectrometry | Molecular ion peak at (for the hydrochloride salt). |
| IR Spectroscopy | Peaks corresponding to N-H stretching (~3300 cm) and aromatic C-H (~3050 cm). |
Safety and Handling
As with many amine-based compounds, [1-Cyclopropyl-2-(2-naphthyloxy)ethyl]amine hydrochloride should be handled with care:
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Hazards: May cause irritation to skin, eyes, and respiratory tract.
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Storage Conditions: Store in a dry, cool environment away from moisture.
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Protective Measures: Use gloves, goggles, and lab coats during handling.
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